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molecular formula C18H34O2 B100197 Cyclohexanedodecanoic acid CAS No. 18017-77-1

Cyclohexanedodecanoic acid

Cat. No. B100197
M. Wt: 282.5 g/mol
InChI Key: NPXJYSKVHIVNMK-UHFFFAOYSA-N
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Patent
US05506267

Procedure details

CrO3 (VI) (3.204 g, 32.04 mM) was dissolved in sulfuric acid (2.76 ml), followed by stirring for a time, and then water (4.8 ml) was added to yield a solution. This solution was added drop by drop to a solution of 12-cyclohexyldodecanol (5.36 g, 20 mM) in acetone (300 ml) under ice cooling conditions, followed by stirring for 1 hour. To the mixture, iso-prapanol (about 2 ml) was added and then concentrated to dryness under reduced pressure. To the resulting residue, water (50 ml) and chloroform (50 ml) were added, followed by vigorous stirring, after which the chloroform layer was separated. The chloroform layer was dryed over anhydrous sodium sulfate, purified by silica gel colum (50 g) (methanol-chloroform (1:49)) to yield the title compound (5.3 g, yield 58.7%) as a colorless powder.
[Compound]
Name
CrO3
Quantity
3.204 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
12-cyclohexyldodecanol
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
58.7%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>S(=O)(=O)(O)O.CC(C)=O>[CH:2]1([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:1])=[O:20])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
CrO3
Quantity
3.204 g
Type
reactant
Smiles
Name
Quantity
2.76 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
O
Step Three
Name
12-cyclohexyldodecanol
Quantity
5.36 g
Type
reactant
Smiles
C1(CCCCC1)CCCCCCCCCCCCO
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for a time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a solution
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the mixture, iso-prapanol (about 2 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue, water (50 ml) and chloroform (50 ml) were added
CUSTOM
Type
CUSTOM
Details
after which the chloroform layer was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel colum (50 g) (methanol-chloroform (1:49))

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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